molecular formula C15H20O3 B13444002 Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate

Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate

Cat. No.: B13444002
M. Wt: 248.32 g/mol
InChI Key: YXQLGYVHODRFHA-HNNXBMFYSA-N
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Description

Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a cyclopentyl group, a hydroxy group, and a benzene ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and solvents can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or bromo derivatives of the benzene ring.

Scientific Research Applications

Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which may have their own biological effects.

Comparison with Similar Compounds

Ethyl (alphaR)-alpha-Cyclopentyl-alpha-hydroxybenzeneacetate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the cyclopentyl and hydroxy groups, making it less complex and potentially less versatile in its applications.

    Cyclopentyl acetate: Lacks the benzene ring and hydroxy group, resulting in different chemical properties and reactivity.

    Phenylacetic acid esters: Similar in structure but may have different biological activities due to the absence of the cyclopentyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C15H20O3/c1-2-18-14(16)15(17,13-10-6-7-11-13)12-8-4-3-5-9-12/h3-5,8-9,13,17H,2,6-7,10-11H2,1H3/t15-/m0/s1

InChI Key

YXQLGYVHODRFHA-HNNXBMFYSA-N

Isomeric SMILES

CCOC(=O)[C@@](C1CCCC1)(C2=CC=CC=C2)O

Canonical SMILES

CCOC(=O)C(C1CCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

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